5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine: is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperazine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the fluoro and methoxy substituents. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the oxazole ring is introduced, and the methanone group is added to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine groups.
Reduction: Reduction reactions can occur at the fluoro and oxazole groups.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine has potential as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Similar Compounds
[4-Methoxyphenethylamine]: This compound shares the methoxyphenyl group but lacks the complex ring structures of the target compound.
[2-(4-Chlorophenyl)ethylamine]: Similar in structure but contains a chlorophenyl group instead of a methoxyphenyl group.
[4-Methoxybenzyl chloride]: Contains the methoxyphenyl group but is simpler in structure.
Uniqueness
The uniqueness of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine lies in its combination of multiple functional groups and ring structures
Properties
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-13-11-16(24-29-13)20(27)26-9-7-25(8-10-26)19-17(21)18(22-12-23-19)14-3-5-15(28-2)6-4-14/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVTWMYVVGMEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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